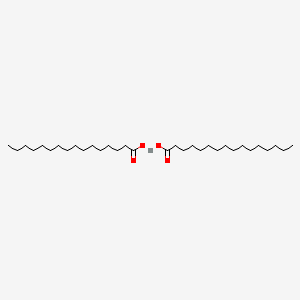
Manganese dipalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese dipalmitate is an organometallic compound composed of manganese and palmitic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C36H70MnO4, and it is often used in research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese dipalmitate can be synthesized through the reaction of manganese salts with palmitic acid. One common method involves the use of manganese(II) chloride and palmitic acid in an organic solvent. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where manganese salts and palmitic acid are combined under controlled temperature and pressure conditions. The process involves continuous monitoring to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Manganese dipalmitate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of manganese ions, which can exist in multiple oxidation states.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of palmitate groups with other fatty acids or ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while reduction can produce manganese metal or lower oxidation state compounds.
Scientific Research Applications
Manganese dipalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese compounds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: this compound is utilized in the production of lubricants, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which manganese dipalmitate exerts its effects involves the interaction of manganese ions with molecular targets. Manganese can act as a cofactor for various enzymes, influencing biochemical pathways and cellular processes. The palmitate groups provide hydrophobic properties, enhancing the compound’s solubility and stability in biological systems.
Comparison with Similar Compounds
Kojic Dipalmitate: Like manganese dipalmitate, kojic dipalmitate is used in cosmetic and pharmaceutical applications for its stability and effectiveness.
Manganese Stearate: Another manganese fatty acid salt, used in similar industrial applications but with different physical properties.
Uniqueness: this compound stands out due to its specific combination of manganese and palmitic acid, offering unique reactivity and stability. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industry.
Properties
CAS No. |
26204-60-4 |
|---|---|
Molecular Formula |
C32H62MnO4 |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
hexadecanoate;manganese(2+) |
InChI |
InChI=1S/2C16H32O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
ISCCCEPTSPEASH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


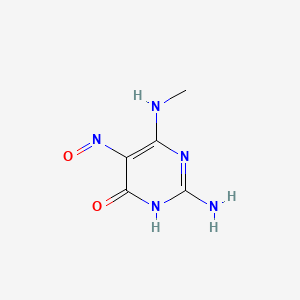

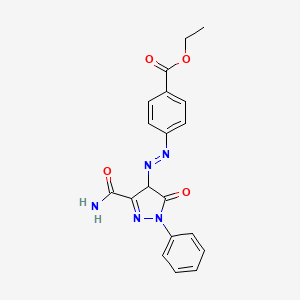

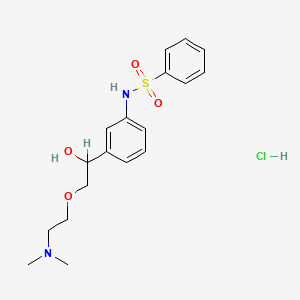
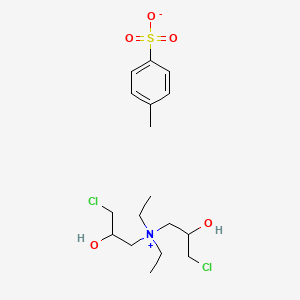
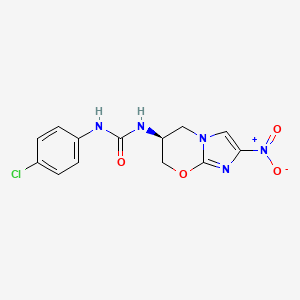


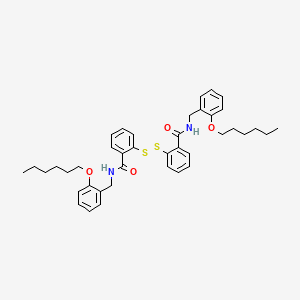
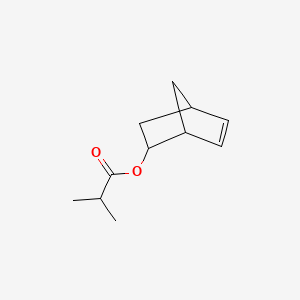

![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

